molecular formula C5H5N5 B1296352 1h-Pyrazolo[3,4-b]pyrazin-3-amine CAS No. 81411-64-5

1h-Pyrazolo[3,4-b]pyrazin-3-amine

Cat. No. B1296352
CAS RN: 81411-64-5
M. Wt: 135.13 g/mol
InChI Key: FPPZCGSFUJKIER-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyrazin-3-amine is a chemical compound . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyrazin-3-amine is represented by the linear formula C5H5N5 .


Chemical Reactions Analysis

The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Scientific Research Applications

Synthesis and Structural Analysis

1H-pyrazolo[3,4-b]pyrazin-3-amine serves as a critical synthon in heterocyclic chemistry. Dolzhenko et al. (2012) utilized it for the preparation of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines, employing guanylation and reaction with aldehydes or ketones. This study provided insights into the tautomeric preferences of the synthesized products, using spectroscopic methods and X-ray diffraction data (Dolzhenko, Bai, Dolzhenko, & Chui, 2012).

Biomedical Applications

A comprehensive review by Donaire-Arias et al. (2022) on pyrazolo[3,4-b]pyridines, which include 1H-pyrazolo[3,4-b]pyrazin-3-amine, discussed their biomedical applications. They analyzed the diversity of substituents in these compounds, their synthetic methods, and applications in biomedicine, encompassing a vast array of over 300,000 such compounds (Donaire-Arias et al., 2022).

Safety And Hazards

1H-Pyrazolo[3,4-b]pyrazin-3-amine is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Relevant Papers

  • "Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives"
  • "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications"
  • "1-Methyl-1H-pyrazol-3-amine | 1904-31-0 - ChemicalBook"
  • "1H-Pyrazolo[3,4-b]pyrazin-3-amine | 81411-64-5 - MilliporeSigma"
  • "1H-Pyrazolo[3,4-d]pyrimidin-4-amine - NIST Chemistry WebBook"
  • "A simple and efficient one-pot novel synthesis of pyrazolo[3,4-b][1,8 …"
  • "Design, synthesis and biological evaluation of pyrazolo[3,4- b …"
  • "A new and straightforward route to synthesize novel pyrazolo[3,4-b …"
  • "1H-PYRAZOLO[3,4-B]PYRAZIN-3-AMINE Safety Data Sheets"

properties

IUPAC Name

2H-pyrazolo[3,4-b]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPZCGSFUJKIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303858
Record name 1h-pyrazolo[3,4-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrazolo[3,4-b]pyrazin-3-amine

CAS RN

81411-64-5
Record name 81411-64-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-pyrazolo[3,4-b]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyrazin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Halland, F Schmidt, T Weiss, J Saas… - ACS medicinal …, 2015 - ACS Publications
From a virtual screening starting point, inhibitors of the serum and glucocorticoid regulated kinase 1 were developed through a combination of classical medicinal chemistry and library …
Number of citations: 44 pubs.acs.org
H Jang, Y Park, J Jang - Frontiers in Pharmacology, 2022 - frontiersin.org
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase belonging to the protein kinase A, G, and C (AGC) family. Upon initiation of the phosphoinositide 3-…
Number of citations: 4 www.frontiersin.org
LJ Gao, S Kovackova, M Sala… - Journal of Medicinal …, 2014 - ACS Publications
DRAK2 emerged as a promising drug target for the treatment of autoimmune diseases and to prevent graft rejection after organ transplantation. Screening of a compound library in a …
Number of citations: 40 pubs.acs.org
B Jismy, A El Qami, A Pišlar, J Kos, S Gobec… - European Journal of …, 2021 - Elsevier
Structurally diverse heterotricyclic compounds are recognized as monoamine oxidase (MAO) inhibitors and thus represent an appealing scaffold in development and optimization of …
Number of citations: 24 www.sciencedirect.com

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